An In-Depth Technical Guide to the Chemical Structure of Fulvinol
An In-Depth Technical Guide to the Chemical Structure of Fulvinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Fulvinol, a polyacetylenic diol isolated from marine sponges. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of marine natural products.
Chemical Structure and Properties of Fulvinol
Fulvinol is a complex long-chain polyunsaturated and polyacetylenic diol. Its chemical identity is established through its molecular formula and systematic IUPAC name.
Table 1: Chemical Identifiers and Properties of Fulvinol
| Identifier | Value |
| Molecular Formula | C₄₆H₇₆O₂ |
| IUPAC Name | (4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diol |
| Synonym | (3S,4E,11Z,23Z,35Z,42E,44S)-4,11,23,35,42-Hexatetracontapentaene-1,45-diyne-3,44-diol |
| SMILES String | C#C--INVALID-LINK--/C=C/CCCCCCC/C=C\CCCCCCCCCC/C=C\CCCCCCCC/C=C\CCCCCCC/C=C/--INVALID-LINK--C#C |
| Molecular Weight | 661.1 g/mol |
Experimental Data and Characterization
The structural elucidation of Fulvinol and related polyacetylenic diols relies on a combination of modern spectroscopic techniques. While the specific raw data for Fulvinol is not publicly available, this section outlines the typical data obtained for analogous compounds isolated from marine sponges.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for determining the complex stereochemistry of the double bonds and chiral centers in polyacetylenes. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical shifts and coupling constants of the protons and carbons along the long aliphatic chain.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Polyacetylenic Diols
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Acetylenic C-H | 2.0 - 3.0 | 65 - 90 |
| Carbinol C-H | 4.0 - 5.0 | 60 - 75 |
| Olefinic C-H | 5.3 - 6.5 | 120 - 140 |
| Aliphatic Chain (CH₂) | 1.2 - 2.5 | 25 - 35 |
Note: These are general ranges, and specific values can vary based on the solvent and the exact chemical environment within the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular formula of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information for confirming the sequence of functional groups within the molecule.[2]
Table 3: Expected Mass Spectrometry Data for Fulvinol
| Mass Spectrometry Technique | Expected Observation |
| High-Resolution Mass Spectrometry (HR-MS) | Precise mass measurement to confirm the elemental composition of C₄₆H₇₆O₂. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns corresponding to the loss of water molecules from the hydroxyl groups and cleavage at the carbon-carbon bonds adjacent to the double and triple bonds. |
Experimental Protocols
The isolation and purification of Fulvinol and similar polyacetylenes from marine sponges require a multi-step process involving extraction and chromatography.
General Protocol for Isolation and Purification
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Collection and Extraction: The marine sponge, typically from genera such as Petrosia or Callyspongia, is collected and immediately preserved, often by freezing. The sponge material is then homogenized and extracted sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.[1][3]
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Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to achieve a preliminary separation of compounds.
-
Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques. This typically involves silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC), often with a reversed-phase column, to isolate the pure polyacetylenic diols.[1][3]
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Structure Elucidation: The structure of the purified compound is then determined using the spectroscopic methods detailed in the previous section (NMR and MS).[1][2]
Biological Activity and Signaling Pathways
Polyacetylenes isolated from marine sponges, including compounds structurally related to Fulvinol, have demonstrated significant biological activities, particularly cytotoxic and antiproliferative effects against various cancer cell lines.[4][5]
Antiproliferative and Cytotoxic Effects
Studies on similar polyacetylenic diols have shown that they can inhibit the proliferation of cancer cells.[4] The mechanism of this activity is often linked to the induction of apoptosis (programmed cell death).[4] Some polyacetylenes have been found to inhibit DNA replication, specifically at the initiation stage, by targeting enzymes like topoisomerase I and polymerase alpha-primase.[6]
Table 4: Reported Biological Activities of Structurally Similar Polyacetylenic Diols
| Compound Class | Biological Activity | Cell Lines Tested | Reference |
| Polyacetylene diols | Antiproliferative, Apoptosis induction | HL-60 (Human promyelocytic leukemia) | [4] |
| Polyacetylenes | Inhibition of DNA replication | Human tumor cell lines | |
| Polyacetylenes | Cytotoxicity | CCRF-CEM, MOLT-4, K-562 (Leukemia) |
Potential Signaling Pathways
While the specific signaling pathways affected by Fulvinol have not been elucidated, the observed biological activities of related compounds suggest the involvement of several key cellular pathways. The induction of apoptosis points towards the modulation of pathways involving caspases and Bcl-2 family proteins.[7] Furthermore, some polyacetylenes have been shown to possess anti-inflammatory properties by inhibiting enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2), which are linked to the NF-κB signaling pathway.[7][8]
Below is a conceptual diagram illustrating a potential mechanism of action for polyacetylenic diols based on the activities of related compounds.
Caption: Potential signaling pathways affected by Fulvinol.
The following diagram illustrates a generalized workflow for the isolation and characterization of polyacetylenic diols like Fulvinol from their natural source.
Caption: Experimental workflow for Fulvinol isolation.
References
- 1. Structure Elucidation and Cytotoxic Evaluation of New Polyacetylenes from a Marine Sponge Petrosia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. Polyacetylene diols with antiproliferative and driving Th1 polarization effects from the marine sponge Callyspongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyacetylenes from a marine sponge Petrosia sp. inhibit DNA replication at the level of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
